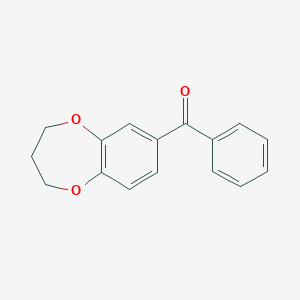

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone: is an organic compound with the molecular formula C16H14O3 It is a member of the benzodioxepin family, characterized by a benzene ring fused to a dioxepin ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-dihydroxybenzene with epichlorohydrin to form the dioxepin ring, followed by Friedel-Crafts acylation with benzoyl chloride to introduce the phenylmethanone group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like or , leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using or , converting the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, it is studied for its potential as a β-adrenergic stimulant , which could have implications in treating respiratory conditions like asthma .

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new bronchodilators and anti-inflammatory agents .

Mécanisme D'action

The mechanism of action for 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone involves its interaction with β-adrenergic receptors . By stimulating these receptors, the compound can induce bronchodilation, making it useful in treating conditions like asthma. The exact molecular pathways involve the activation of adenylate cyclase , leading to increased levels of cyclic AMP and subsequent relaxation of bronchial smooth muscle .

Comparaison Avec Des Composés Similaires

- 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol

- 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)acetic acid

- 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)amine

Uniqueness: Compared to its analogs, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone is unique due to its ketone functional group , which imparts different chemical reactivity and biological activity. This ketone group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone, also known by its CAS number 147644-07-3, is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.

- Molecular Formula : C16H14O3

- Molecular Weight : 254.28 g/mol

- Structure : The compound features a benzodioxepin core linked to a phenyl group via a ketone functional group.

Biological Activity Overview

Research on 3,4-dihydro-2H-1,5-benzodioxepin derivatives suggests a variety of biological activities. These include:

- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.

- Anticancer Properties : Some studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

- Antimicrobial Effects : Certain derivatives have demonstrated activity against bacteria and fungi, indicating their potential use in treating infections.

Antioxidant Activity

A study highlighted the antioxidant capabilities of 3,4-dihydro derivatives. The compound was tested using DPPH and ABTS assays, showing significant free radical scavenging activity (IC50 values indicating effectiveness) compared to standard antioxidants like ascorbic acid .

Anticancer Studies

Research published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various benzodioxepin derivatives on human cancer cell lines. The findings revealed that certain modifications to the benzodioxepin structure enhanced cytotoxicity, with IC50 values ranging from 5 to 20 µM against breast and lung cancer cells .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of 3,4-dihydro derivatives against several pathogens. The results indicated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Case Studies

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11H,4,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBWIKKKUXNBHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352402 |

Source

|

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147644-07-3 |

Source

|

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.